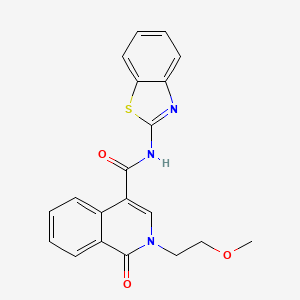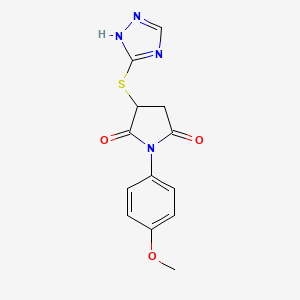![molecular formula C18H21N5O4 B14939370 ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoate](/img/structure/B14939370.png)
ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoate is a complex organic compound that belongs to the class of heterocyclic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoate involves multiple steps. One common method includes the condensation of a β-dicarbonyl compound with an amine to form the pyrimidine ring, followed by cyclization to form the pyrazolo[3,4-b]pyridine ring system. The final step involves esterification to introduce the ethyl propanoate group .
Industrial Production Methods
Industrial production of this compound typically involves the use of microwave irradiation to accelerate the reaction rates and improve yields. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired product with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anticancer and antiviral properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoate can be compared with other similar compounds, such as:
Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: This compound also features a pyrimidine ring and is used in medicinal chemistry.
N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: This compound has a similar pyrimidine structure and is studied for its biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H21N5O4 |
|---|---|
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-1,7-dihydropyrazolo[3,4-b]pyridin-5-yl]propanoate |
InChI |
InChI=1S/C18H21N5O4/c1-5-27-13(24)7-6-12-11(4)21-16-14(15(12)25)17(26)23(22-16)18-19-9(2)8-10(3)20-18/h8H,5-7H2,1-4H3,(H2,21,22,25) |
InChI-Schlüssel |
GYFUNULOHDFYKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1=C(NC2=C(C1=O)C(=O)N(N2)C3=NC(=CC(=N3)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4,6-Dimethyl-pyrimidin-2-yl)-[2-(4-ethyl-phenyl)-2-oxo-ethyl]-cyanamide](/img/structure/B14939303.png)

![2-[3-(1H-indol-3-yl)propyl]-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14939309.png)
![2-Methoxyethyl 7-(4-fluorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14939313.png)
![5-(Allylthio)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14939316.png)

![(1E)-1-[(4-methoxyphenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939345.png)
![N-(4-methylpyridin-2-yl)-2-nitro-N-[(2-nitrophenyl)carbonyl]benzamide](/img/structure/B14939349.png)
![2-(2,3-dihydro-1H-indol-1-yl)-4-(4-hydroxy-3-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14939350.png)

![Ethyl 2-[(5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14939356.png)

![6-{[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B14939367.png)
![2,5-dichloro-N-[(2,5-dichlorophenyl)sulfonyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B14939376.png)
